molecular formula C8H6FN3S B1296602 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 942-70-1

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1296602
CAS RN: 942-70-1
M. Wt: 195.22 g/mol
InChI Key: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine” would consist of a thiadiazole ring attached to a fluorophenyl group at the 5-position and an amine group at the 2-position .


Chemical Reactions Analysis

Thiadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Noncovalent Interactions and Crystal Structure Analysis

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been a subject of interest in crystallography and molecular interaction studies. For instance, the crystal structures of certain derivatives, such as N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, reveal varying orientations of amino groups and highlight significant noncovalent interactions like hydrogen bonds and closed-shell H–H bonding. These interactions are crucial in stabilizing crystal structures and are studied using approaches like quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis (El-Emam et al., 2020).

Anticancer and Antitubercular Potential

Research on 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives has also explored their potential in anticancer and antitubercular applications. Synthesized derivatives have demonstrated invitro antitumor activities against breast cancer and normal human cell lines. Certain compounds, like N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines, showed higher inhibitory activities against specific cancer cell lines compared to standard drugs like cisplatin. Additionally, some derivatives exhibited significant antitubercular activity against mycobacterium smegmatis (Chandra Sekhar et al., 2019).

Future Directions

The future directions for research on “5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine” could include exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVCKNLHZWSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339176
Record name 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

942-70-1
Record name 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
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5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

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